molecular formula C13H11ClN2 B2468821 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride CAS No. 2287301-94-2

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride

Cat. No.: B2468821
CAS No.: 2287301-94-2
M. Wt: 230.7
InChI Key: PTLUWFNIVVRAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride is a chemical compound that features a naphthalene ring fused to a pyrazole ring, with a hydrochloride group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives. One common method includes the cyclization of naphthalene-1-carbaldehyde with hydrazine hydrate in the presence of a suitable acid catalyst to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring into a dihydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthalene-1,4-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 4-(naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride
  • Naphthalene-1-carboxamide derivatives

Comparison: 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better solubility, and more potent biological activity .

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-naphthalen-1-yl-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11;/h1-9H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLUWFNIVVRAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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